molecular formula C10H10ClN3O2S B2778464 3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride CAS No. 1909310-07-1

3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride

Cat. No.: B2778464
CAS No.: 1909310-07-1
M. Wt: 271.72
InChI Key: BIZMBPHPIVCWLD-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride is a useful research compound. Its molecular formula is C10H10ClN3O2S and its molecular weight is 271.72. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and X-Ray Crystal Structure: Novel Pyrazolo[3,4-B]pyridin-3-Ol derivatives, including those related to the target compound through sulfonylation reactions, have been synthesized. Their molecular structures were characterized by spectroscopic methods and X-ray diffraction analysis. Theoretical calculations, including density functional theory (DFT) and molecular electrostatic potential (MESP) analyses, were conducted to understand the molecular geometry and electronic properties of these compounds (Shen et al., 2014).

Catalytic Applications and Synthesis of Complex Molecules

  • Ionic Liquid Catalyst

    The use of novel ionic liquids, such as 1-sulfopyridinium chloride, for catalyzing tandem Knoevenagel–Michael reactions demonstrates the versatility of sulfonyl chloride derivatives in facilitating chemical transformations. This efficient, homogeneous, and reusable catalyst promotes the synthesis of complex organic molecules under mild conditions (Moosavi-Zare et al., 2013).

  • Magnetically Separable Catalysts

    Graphene oxide anchored with sulfonic acid, incorporating similar sulfonyl chloride moieties, has been used as a novel and highly efficient catalyst for synthesizing pyrazolo[3,4-b]pyridine derivatives. This approach highlights the role of such compounds in creating heterogeneous catalysts that can be easily recovered and reused, contributing to greener chemical processes (Zhang et al., 2016).

Miscellaneous Applications

  • Antimicrobial Activity

    Derivatives of the target compound have been explored for their antimicrobial properties. For instance, compounds synthesized from similar pyrazole scaffolds have shown significant antimicrobial activity, indicating the potential of these molecules in developing new antimicrobial agents (El‐Emary et al., 2002).

  • Heterocyclic Sulfonamides and Sulfonyl Fluorides

    Sulfur-functionalized derivatives have been utilized for the selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This application demonstrates the compound's utility in synthesizing pharmacologically relevant molecules through efficient synthetic routes (Tucker et al., 2015).

Properties

IUPAC Name

3-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2S/c1-14-10-8(9(13-14)6-2-3-6)4-7(5-12-10)17(11,15)16/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZMBPHPIVCWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)S(=O)(=O)Cl)C(=N1)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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